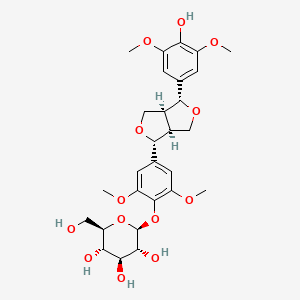
1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Stereospecific Synthesis
Sterically encumbered systems for low-coordinate phosphorus centers utilized derivatives similar to 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one to explore ligands for compounds with two p-phenylene-bridged phosphorus centers. These studies contribute to the development of novel materials and the understanding of steric effects in synthesis (Shah et al., 2000).
Fluorination Capabilities
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities include deoxofluoro-arylsulfinylation with high stereoselectivity, illustrating the potential for innovative fluorination strategies in organic synthesis (Umemoto et al., 2010).
Antibacterial Activity
Novel Antibacterial Quinolones
Research into novel antibacterial quinolones and naphthyridones with 7-azetidinyl substituents, in lieu of traditional piperazine or aminopyrrolidine groups, has shown significant in vitro activity against a variety of bacteria. These findings highlight the potential for developing new antibacterial agents leveraging the structural characteristics of azetidinone derivatives (Frigola et al., 1993).
Material Science
Photophysics and Fluoride Binding
A study on 5,5-dimethylphlorin macrocycles, with systematic variations in one aryl ring, including derivatives related to 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one, revealed unusual multielectron redox and photochemical properties. These compounds demonstrated cooperative fluoride binding, showcasing their potential in designing novel materials with specific photophysical and supramolecular properties (Pistner et al., 2013).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F2NO/c1-18(2,3)12-5-7-13(8-6-12)24-16(19(22,23)17(24)25)11-4-9-14(20)15(21)10-11/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHRZDOKDXPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2430456.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2430460.png)
![N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2430461.png)
![N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430463.png)
![4-Chloro-2-[(mesitylamino)methyl]phenol](/img/structure/B2430464.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2430465.png)


![N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2430469.png)


![(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2430474.png)

![2-tert-butyl-4-methyl-6-(methylsulfanyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2430479.png)